molecular formula C9H4Cl4F3NO B4622347 2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4622347
M. Wt: 340.9 g/mol
InChI Key: KMRPWDJHWKHRKQ-UHFFFAOYSA-N
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Description

The synthesis and study of chloroacetamide compounds, including those with various substitutions on the phenyl ring, are of interest due to their diverse chemical properties and potential applications. These compounds, including those similar to "2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide," are explored for their synthesis methods, molecular structures, and various physical and chemical properties.

Synthesis Analysis

The synthesis of similar chloroacetamide compounds involves reactions between chloroacetanilide herbicides or their derivatives with various reagents. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through a reaction involving 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, showcasing a typical method for generating such compounds (Ping, 2007).

Molecular Structure Analysis

The molecular structure of chloroacetamide compounds is often characterized using techniques such as NMR, IR, X-ray diffraction, and crystallography. These studies reveal the planarity of the phenyl rings and the acetamide group, indicating minimal strain and suggesting limited π-bonding, which is crucial for understanding the molecule's reactivity and interactions (Dou et al., 1997).

Chemical Reactions and Properties

Chloroacetamide compounds participate in various chemical reactions, including reductive dehalogenation and reactions with chloroacetyl chloride. These reactions are central to synthesizing and modifying the structure to achieve desired chemical properties, such as increased reactivity or altered physical properties (Latli & Casida, 1995).

Scientific Research Applications

Radiosynthesis in Herbicide Study

A study conducted by Latli & Casida (1995) details the radiosynthesis of acetochlor, a chloroacetanilide herbicide, which is closely related to the compound . This radiosynthesis is crucial for understanding the metabolism and mode of action of such compounds in agricultural applications (Latli & Casida, 1995).

Herbicide Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is vital for understanding how similar compounds are metabolized in different species and could have implications for the safety and environmental impact of such herbicides (Coleman et al., 2000).

Herbicide Activity and Soil Interaction

Research by Banks & Robinson (1986) investigated the interaction and activity of acetochlor in soil, particularly in relation to wheat straw and irrigation. This study provides insights into how such herbicides behave in an agricultural setting, which is critical for effective and environmentally conscious application (Banks & Robinson, 1986).

Structural Analysis

Gowda et al. (2007) focused on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides. Understanding the crystal structures of such compounds is essential for their application in various fields, including pharmaceuticals and agriculture (Gowda et al., 2007).

Environmental Impact and Detection

Kolpin et al. (1996) conducted a study on the presence of acetochlor in the hydrologic system in the Midwestern United States. This research is crucial for understanding the environmental impact and the spread of such chemicals in natural water systems (Kolpin et al., 1996).

Potential in Pesticide Development

Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, showing the potential of similar compounds in the development of new pesticides. This suggests a broader application in agricultural chemistry (Olszewska et al., 2008).

properties

IUPAC Name

2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4F3NO/c10-4-1-2-6(5(3-4)9(14,15)16)17-7(18)8(11,12)13/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPWDJHWKHRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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